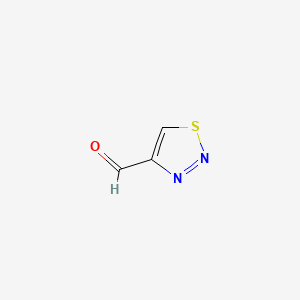

1,2,3-Thiadiazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiadiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2OS/c6-1-3-2-7-5-4-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEBZFFTOLBIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371958 | |

| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27643-15-8 | |

| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a Heterocycle: An In-depth Technical Guide to the History, Discovery, and Applications of 1,2,3-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole core, a five-membered aromatic heterocycle, has carved a significant niche in the landscape of medicinal and agricultural chemistry since its discovery in the late 19th century. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of 1,2,3-thiadiazole compounds. It details the foundational synthetic methodologies, including the Pechmann & Nold, Wolff, and the pivotal Hurd-Mori syntheses, complete with experimental protocols. Furthermore, this whitepaper collates and presents quantitative data on the diverse biological activities of 1,2,3-thiadiazole derivatives, encompassing their roles as anticancer, antiviral, and antifungal agents, as well as plant activators. Key signaling pathways and mechanisms of action are elucidated and visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.

A Journey Through Time: The History and Discovery of the 1,2,3-Thiadiazole Core

The exploration of heterocyclic chemistry in the late 19th century led to the discovery of the 1,2,3-thiadiazole ring system, a novel scaffold that would later prove to be of significant interest.

1.1. The Genesis: Pechmann & Nold Synthesis (1896)

The first documented synthesis of a 1,2,3-thiadiazole derivative is credited to the German chemist Hans von Pechmann and his student, Nold, in 1896. Their pioneering work involved the reaction of diazomethane with phenyl isothiocyanate, which successfully yielded a derivative of the 1,2,3-thiadiazole ring. This discovery laid the fundamental groundwork for future investigations into this new class of heterocyclic compounds.

1.2. Early Explorations: The Wolff Synthesis (Early 1900s)

In the early 20th century, another German chemist, Ludwig Wolff, developed an alternative route to the 1,2,3-thiadiazole core. His method utilized the reaction of α-diazo ketones with a thionating agent. The Wolff synthesis provided a new avenue for the preparation of these heterocycles and expanded the range of accessible derivatives.

1.3. A Paradigm Shift: The Hurd-Mori Synthesis (1955)

A significant breakthrough in the synthesis of 1,2,3-thiadiazoles came in 1955 with the work of Charles D. Hurd and Raymond I. Mori. They developed a versatile and widely applicable method involving the cyclization of α-methylene hydrazones with thionyl chloride. This reaction, now famously known as the Hurd-Mori synthesis, became one of the most common and efficient methods for preparing a diverse array of 1,2,3-thiadiazole derivatives and remains a cornerstone of their synthesis to this day.[1][2][3][4]

Physicochemical Properties of the 1,2,3-Thiadiazole Core

The parent 1,2,3-thiadiazole is a yellow liquid with a boiling point of 157°C. It is a thermally stable, weak base that is soluble in water and many common organic solvents.[1] The five-membered ring is planar and aromatic. The π-electron density is highest on the sulfur atom, followed by the nitrogen atoms, leaving the carbon atoms (C4 and C5) electron-deficient. This electronic distribution makes the carbon atoms susceptible to nucleophilic attack, particularly at the C5 position, while electrophilic substitution is generally difficult.[1]

Foundational Synthetic Methodologies: Detailed Experimental Protocols

The following sections provide detailed experimental protocols for the key historical syntheses of 1,2,3-thiadiazole derivatives.

3.1. Pechmann & Nold Synthesis of 5-Anilino-1,2,3-thiadiazole

-

Reactants: Diazomethane, Phenyl isothiocyanate.

-

Procedure: A solution of phenyl isothiocyanate in an inert solvent such as diethyl ether is cooled to 0°C. To this solution, a pre-chilled solution of diazomethane in the same solvent is added dropwise with continuous stirring. The reaction mixture is then allowed to stir at low temperature for several hours. The solvent is subsequently removed under reduced pressure, and the resulting crude product can be purified by recrystallization to yield 5-anilino-1,2,3-thiadiazole.[1]

3.2. Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This widely used method is a two-step process.

-

Step 1: Synthesis of Acetophenone Semicarbazone

-

Materials: Acetophenone, Semicarbazide hydrochloride, Pyridine, Water.

-

Procedure: A solution of semicarbazide hydrochloride (5 g) in water (5 ml) is prepared. In a separate flask, acetophenone (5 g) is dissolved in cold pyridine (20 ml). The semicarbazide hydrochloride solution is then added to the acetophenone solution. The acetophenone semicarbazone precipitates almost immediately. The solid is collected by filtration, washed with water, and dried.[5]

-

-

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

-

Materials: Acetophenone semicarbazone, Thionyl chloride.

-

Procedure: The dried acetophenone semicarbazone is placed in a round-bottom flask. An excess of thionyl chloride is slowly added to the semicarbazone with stirring in a fume hood, as the reaction is exothermic and evolves sulfur dioxide and hydrogen chloride gas. After the addition is complete, the reaction mixture is stirred for a designated period. The excess thionyl chloride is then carefully removed under reduced pressure. The residue is treated with crushed ice and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated to yield 4-phenyl-1,2,3-thiadiazole, which can be further purified by recrystallization.[5][6]

-

Biological Activities and Therapeutic Potential

1,2,3-Thiadiazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of biological activities.

4.1. Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of 1,2,3-thiadiazole compounds against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like heat shock protein 90 (Hsp90) and cytochrome P450 enzymes.

| Compound ID/Description | Cell Line | IC50/GI50 | Reference |

| D-ring fused DHEA derivative (25) | T47D (Human Breast Cancer) | 0.058 ± 0.016 µM | [7] |

| 5-Aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole (3e) | HeLa (Human Cervical Carcinoma) | 0.70 µM | [7] |

| 5-Aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole (3e) | U2OS (Human Osteosarcoma) | 0.69 µM | [7] |

| 2-Thioamide-1,2,3-thiadiazole (111) | MCF-7 (Human Breast Cancer) | 12.8 µg/mL | [8] |

| 2-Thioamide-1,2,3-thiadiazole (112) | MCF-7 (Human Breast Cancer) | 8.1 µg/mL | [8] |

| 4-(isopropylthio)anthra[1,2-c][1][8][9]thiadiazole-6,11-dione (NSC763968) | Leukemia Cell Lines | 0.18 to 1.45 µM | [10] |

| 4-(isopropylthio)anthra[1,2-c][1][8][9]thiadiazole-6,11-dione (NSC763968) | Prostate Cancer Cell Lines | 0.18 to 1.45 µM | [10] |

| D-ring fused DHEA derivative (22) | T47D (Human Breast Cancer) | 0.042 µM | [7] |

| D-ring fused DHEA derivative (23) | T47D (Human Breast Cancer) | 0.042 µM | [7] |

4.2. Antiviral Activity

1,2,3-Thiadiazole derivatives have shown significant promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV-1) and various plant viruses like Tobacco Mosaic Virus (TMV).

| Compound ID/Description | Virus | EC50 | Reference |

| Thioacetanilide based 1,2,3-thiadiazole (92) | HIV-1 | 0.059 ± 0.02 µM | [8] |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole (93) | HIV-1 | 0.0364 ± 0.0038 µM | [8] |

| 4-acetyl substituted anilide phenyl ring of 1,2,3-thiadiazole (104) | HIV-1 | 0.95 ± 0.33 µM | [8] |

| Thiophene containing carbohydrazide 1,2,3-thiadiazole (99) | TMV | 58.72% and 61.03% induction potencies at 50 µg/mL | [9] |

| 1,2,3-thiadiazole-4-carboxamide (102) | TMV | 60% curative activity at 500 µg/mL | [3] |

| Substituted 1,2,3-thiadiazole (103) | TMV | 76% protective effect at 500 µg/mL | [3] |

4.3. Antifungal Activity

The antifungal potential of 1,2,3-thiadiazole derivatives has also been explored, with some compounds exhibiting activity against pathogenic fungi.

| Compound ID/Description | Fungal Strain | MIC (Minimum Inhibitory Concentration) | Reference |

| 4,5,6-Trichlorocyclopenta[d][1][5][8]thiaselenazole (11a) | Candida albicans, Cryptococcus neoformans | ≤ 16 µg/mL | [4] |

| Benzo[b][1][5][8]dithiazolo[5,4-e][1][7]oxazine matched pair 1,2,3-thiaselenazole (15) | Antifungal activity noted, specific MIC not provided | Not specified | [4] |

4.4. Plant Activators

In agriculture, certain 1,2,3-thiadiazole derivatives have been identified as plant activators. These compounds can induce Systemic Acquired Resistance (SAR), a state of broad-spectrum and long-lasting immunity against a wide range of pathogens. Benzo[1][5][8]thiadiazole-7-carbothioic acid S-methyl ester (BTH) is a well-known example that mimics the action of the plant defense hormone salicylic acid.[2][9][11]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1,2,3-thiadiazole compounds stem from their ability to interact with and modulate various biological targets and signaling pathways.

5.1. Inhibition of Cytochrome P450

Certain 1,2,3-thiadiazole derivatives can act as inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. The interaction involves the heteroatoms of the thiadiazole ring coordinating with the heme iron of the enzyme. This can lead to competitive inhibition of substrate metabolism. In some cases, the 1,2,3-thiadiazole ring can be oxidized by the P450 system, which can lead to mechanism-based inactivation of the enzyme.[1][8]

Caption: Inhibition of the Cytochrome P450 catalytic cycle by a 1,2,3-thiadiazole derivative.

5.2. Hsp90 Chaperone Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins. 1,2,3-Thiadiazole-based inhibitors have been shown to bind to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition prevents the binding of ATP and disrupts the Hsp90 chaperone cycle. Consequently, client proteins are targeted for ubiquitination and subsequent degradation by the proteasome, leading to the suppression of cancer cell growth and survival.

Caption: Mechanism of Hsp90 inhibition by 1,2,3-thiadiazole derivatives.

5.3. Plant Defense Activation via the Salicylic Acid Pathway

1,2,3-Thiadiazole-based plant activators function by modulating the salicylic acid (SA) signaling pathway, a crucial component of plant immunity. These compounds can act downstream of SA, leading to the activation of defense responses. Key regulatory proteins in this pathway include NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and ENHANCED DISEASE SUSCEPTIBILITY 1 (EDS1). Upon induction, NPR1 translocates to the nucleus and interacts with transcription factors to activate the expression of pathogenesis-related (PR) genes, resulting in systemic acquired resistance. EDS1 can act in concert with NPR1 to potentiate this response.[11]

Caption: Activation of plant defense by 1,2,3-thiadiazole derivatives via the salicylic acid pathway.

Detailed Experimental Protocols for Biological Assays

6.1. Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,2,3-thiadiazole test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[12][13][14]

-

6.2. Antiviral Activity against HIV-1

The anti-HIV-1 activity of 1,2,3-thiadiazole compounds is often evaluated by measuring the inhibition of virus-induced cytopathic effects in susceptible human T-cell lines (e.g., MT-4).

-

Procedure:

-

Cell Culture: MT-4 cells are cultured in an appropriate medium.

-

Viral Infection and Compound Treatment: The cells are infected with a known titer of HIV-1 and simultaneously treated with various concentrations of the test compounds.

-

Incubation: The infected and treated cells are incubated for a period that allows for viral replication and the development of cytopathic effects in the untreated control cells (typically 4-5 days).

-

Viability Assessment: Cell viability is assessed using a method such as the MTT assay described above.

-

Data Analysis: The EC50 (50% effective concentration), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated. The CC50 (50% cytotoxic concentration), the concentration that reduces the viability of uninfected cells by 50%, is also determined to assess the compound's toxicity. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

-

6.3. Antifungal Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Procedure:

-

Inoculum Preparation: A standardized suspension of the fungal strain to be tested is prepared.

-

Serial Dilutions: Serial dilutions of the 1,2,3-thiadiazole compound are prepared in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature and for a sufficient time to allow for fungal growth in the control wells (without the compound).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth (turbidity) is observed.

-

Conclusion and Future Perspectives

From its initial synthesis over a century ago, the 1,2,3-thiadiazole scaffold has proven to be a remarkably versatile and valuable building block in the development of new chemical entities with significant biological activities. The foundational synthetic routes, particularly the Hurd-Mori reaction, have provided a robust platform for the generation of a vast library of derivatives. The demonstrated efficacy of these compounds as anticancer, antiviral, and antifungal agents, as well as their application in agriculture as plant activators, underscores their broad therapeutic and commercial potential.

The elucidation of their mechanisms of action, including the inhibition of key enzymes like cytochrome P450 and Hsp90, and the modulation of critical signaling pathways such as the salicylic acid pathway in plants, provides a rational basis for the design of next-generation 1,2,3-thiadiazole-based drugs and agrochemicals. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their interactions with biological targets at the molecular level will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The continued exploration of the 1,2,3-thiadiazole core promises to yield new and innovative solutions to pressing challenges in human health and agriculture.

References

- 1. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. worthe-it.co.za [worthe-it.co.za]

- 4. Client binding shifts the populations of dynamic Hsp90 conformations through an allosteric network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two interacting transcriptional coactivators cooperatively control plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole-heme interactions in cytochrome P450: functionally competent triazole-water-heme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Post-translational modification and conformational state of Heat Shock Protein 90 differentially affect binding of chemically diverse small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal.r-project.org [journal.r-project.org]

- 10. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 11. Enhanced Disease Susceptibility 1 and Salicylic Acid Act Redundantly to Regulate Resistance Gene-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. jipb.net [jipb.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Thiadiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Thiadiazole-4-carbaldehyde is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science. As a member of the thiadiazole family, it serves as a versatile building block in the synthesis of more complex molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1] The presence of a reactive aldehyde group on the stable 1,2,3-thiadiazole ring makes it a valuable intermediate for the development of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and visualizations of key chemical processes.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂N₂OS | [2] |

| Molecular Weight | 114.13 g/mol | [1][2] |

| Melting Point | ~85 °C | [1][3] |

| Boiling Point | ~221 °C | [1][3] |

| Density | 1.482 g/cm³ | [3] |

| Vapor Pressure | 0.112 mmHg at 25°C | [3] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Data not readily available in scientific literature. Generally soluble in many organic solvents. | |

| pKa | Data not readily available in scientific literature. |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. The characteristic spectral data are outlined below.

| Spectroscopy | Key Data | Reference(s) |

| ¹H NMR | Signals corresponding to the aldehyde proton and the proton on the thiadiazole ring. | [4] |

| ¹³C NMR | Signals for the carbonyl carbon and the carbons of the thiadiazole ring. | [4] |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and the thiadiazole ring C-S stretch (~600-700 cm⁻¹). | [4] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (114.13 g/mol ). A characteristic fragmentation involves the loss of a nitrogen molecule (N₂). | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis Protocol: A Plausible Route based on the Hurd-Mori Synthesis

The Hurd-Mori reaction is a foundational method for synthesizing the 1,2,3-thiadiazole ring system.[1][5] A common strategy to introduce the carbaldehyde group at the 4-position involves the oxidation of a suitable precursor, such as a primary alcohol.[4] The following is a plausible two-step synthetic protocol.

Step 1: Synthesis of (1,2,3-Thiadiazol-4-yl)methanol

This step would involve the synthesis of the 1,2,3-thiadiazole ring with a hydroxymethyl group at the 4-position, likely starting from a corresponding hydrazone precursor which is then reacted with thionyl chloride.

Step 2: Oxidation to this compound

The resulting (1,2,3-thiadiazol-4-yl)methanol is then oxidized to the desired aldehyde. Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent suitable for this transformation, preventing over-oxidation to the carboxylic acid.[4]

-

Dissolution: Dissolve (1,2,3-thiadiazol-4-yl)methanol in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of PCC: Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.[4]

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6][7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.[6][7]

-

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.[6]

-

Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.[7]

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.[7]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[7]

-

Acquisition: Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.[7]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.[7]

-

Instrumentation: A variety of mass analyzers can be used, such as quadrupole or time-of-flight (TOF). High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.[7]

-

Acquisition: Acquire the mass spectrum. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.[7][8]

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. A characteristic fragmentation for 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂).[4][8]

Visualizations

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

References

- 1. Buy this compound | 27643-15-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound, CAS No. 27643-15-8 - iChemical [ichemical.com]

- 4. benchchem.com [benchchem.com]

- 5. isres.org [isres.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 1,2,3-thiadiazole-4-carbaldehyde (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 1,2,3-Thiadiazole-4-carbaldehyde

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 27643-15-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] The structural elucidation of this molecule relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document summarizes key quantitative data, details the experimental protocols for characterization, and visualizes the analytical workflow.

Molecular Structure and Properties

This compound is a five-membered aromatic ring system containing one sulfur and two nitrogen atoms, with an aldehyde functional group at the 4-position.[2]

-

Appearance: Pale yellow to light brown solid.[2]

Spectroscopic Data Presentation

The following tables summarize the characteristic spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | ~9.0 - 10.0 | Singlet |

| Thiadiazole Ring (C5-H) | ~8.7 - 9.7 | Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent used.[2] A common solvent for this compound is DMSO-d₆.[4]

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| Aldehyde Carbonyl (C=O) | >180 |

| Thiadiazole Ring Carbons (C4, C5) | ~100 - 150 |

Note: The carbonyl carbon of the aldehyde is a key identifier. The chemical shifts for the thiadiazole ring carbons are within the typical range for aromatic heterocyclic systems.[2]

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O Stretch | ~1700 | Strong, Sharp |

| Thiadiazole Ring C-S Stretch | ~600 - 700 | Medium to Weak |

Note: The strong, sharp absorption band around 1700 cm⁻¹ is highly diagnostic for the carbonyl group of the aldehyde.[2]

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value | Notes |

|---|---|---|

| Molecular Ion Peak [M]⁺ | m/z ≈ 114 | Corresponds to the molecular weight of the compound.[2] |

| Exact Mass | 113.988784 g/mol | Confirms the elemental composition (C₃H₂N₂OS).[4] |

| Key Fragmentation | Loss of N₂ (28 Da) | A characteristic fragmentation pathway for the 1,2,3-thiadiazole ring system.[2] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.

Synthesis: Vilsmeier-Haack Reaction

A common method for introducing a carbaldehyde group onto a heterocyclic ring is the Vilsmeier-Haack reaction.[2]

-

Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to cooled N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloromethyliminium salt).[2]

-

Electrophilic Attack: The electron-rich 1,2,3-thiadiazole acts as a nucleophile, attacking the Vilsmeier reagent.[2]

-

Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during an aqueous work-up to yield this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[5]

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to observe all unique carbon atoms. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[5]

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Integration of ¹H signals determines the proton ratio, and multiplicities (singlet, doublet, etc.) provide information about neighboring protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with potassium bromide (KBr) to form a pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[5]

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific bond vibrations (e.g., C=O, C-H, C-S), which are indicative of the functional groups present.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study fragmentation patterns.

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a stable solid like this, techniques such as direct infusion via electrospray ionization (ESI) or analysis by a gas chromatograph coupled to a mass spectrometer (GC-MS) can be used.[5]

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements to confirm the elemental composition.[5]

-

Acquisition: The mass spectrum is acquired, typically in positive ion mode, to observe the molecular ion ([M]⁺ or [M+H]⁺).[5] Tandem mass spectrometry (MS/MS) can be performed to study fragmentation pathways.[5]

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight. The fragmentation pattern provides evidence for the compound's structure, with the loss of N₂ being a key diagnostic feature for the 1,2,3-thiadiazole ring.[2]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3-Thiadiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3-thiadiazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document outlines the primary synthetic routes, detailed experimental protocols, and a summary of its key characterization data.

Introduction

The 1,2,3-thiadiazole ring is a significant scaffold in the development of novel therapeutic agents, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antifungal, and antiviral properties. The introduction of a carbaldehyde group at the 4-position provides a versatile handle for further molecular elaboration, making this compound a crucial intermediate for the synthesis of diverse compound libraries.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-stage process: the formation of the 1,2,3-thiadiazole ring system, followed by the introduction of the carbaldehyde group at the 4-position.

Stage 1: Formation of the 1,2,3-Thiadiazole Ring via the Hurd-Mori Synthesis

The Hurd-Mori synthesis is a classical and widely used method for the construction of the 1,2,3-thiadiazole ring.[1][2][3] This reaction involves the cyclization of an α-methylene-containing ketone or aldehyde hydrazone with thionyl chloride. For the synthesis of a 4-substituted-1,2,3-thiadiazole, a suitable precursor is the hydrazone of a ketone with a reactive methylene group adjacent to the carbonyl.

Logical Workflow for Hurd-Mori Synthesis:

Caption: General workflow of the Hurd-Mori 1,2,3-thiadiazole synthesis.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

Once the 1,2,3-thiadiazole ring is formed (if unsubstituted at the 4-position), the carbaldehyde group can be introduced using the Vilsmeier-Haack reaction.[4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.

Experimental Workflow for Vilsmeier-Haack Reaction:

Caption: Vilsmeier-Haack formylation of a 1,2,3-thiadiazole ring.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Substituted-1,2,3-thiadiazole (General Hurd-Mori)

-

Hydrazone Formation:

-

Dissolve the starting ketone (containing an α-methylene group, 1.0 eq.) in a suitable solvent such as ethanol.

-

Add semicarbazide hydrochloride (1.1 eq.) and a base like sodium acetate (1.5 eq.).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and isolate the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.

-

-

Cyclization to 1,2,3-Thiadiazole:

-

Suspend the dried hydrazone (1.0 eq.) in an inert solvent like dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq.) dropwise to the stirred suspension.

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Formylation of 1,2,3-Thiadiazole (General Vilsmeier-Haack)

-

Vilsmeier Reagent Preparation:

-

In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 eq.) dropwise while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve the 4-unsubstituted-1,2,3-thiadiazole (1.0 eq.) in a minimal amount of dry DMF or other suitable solvent.

-

Add the solution of the thiadiazole to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base such as sodium hydroxide or sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Characterization of this compound

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₃H₂N₂OS | [7] |

| Molecular Weight | 114.13 g/mol | [7][8] |

| CAS Number | 27643-15-8 | [7][8] |

Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | The proton NMR spectrum is expected to show two key singlets: one for the aldehyde proton (CHO) typically in the range of δ 9.0-10.0 ppm, and another for the proton on the thiadiazole ring (C5-H) in the range of δ 8.7-9.7 ppm.[8] |

| ¹³C NMR | The ¹³C NMR spectrum should display signals for the three carbon atoms. The aldehyde carbonyl carbon is expected to appear significantly downfield. The two carbons of the thiadiazole ring will have characteristic chemical shifts. |

| Infrared (IR) Spectroscopy | The IR spectrum will show a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.[8] Other characteristic bands for the thiadiazole ring, including C-S stretching, are expected in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 114. A characteristic fragmentation pattern for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 86. |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The Hurd-Mori synthesis and the Vilsmeier-Haack reaction are robust methods for its preparation. The provided spectroscopic data serve as a reference for the successful identification and characterization of this important heterocyclic intermediate, paving the way for its application in the discovery and development of new chemical entities with potential therapeutic value.

References

- 1. researchgate.net [researchgate.net]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 27643-15-8 | Benchchem [benchchem.com]

CAS number and molecular structure of 1,2,3-thiadiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-thiadiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, physicochemical properties, and key spectral data. Furthermore, it outlines established synthetic protocols and explores its versatile reactivity. The guide also delves into the pharmacological significance of the 1,2,3-thiadiazole scaffold, highlighting the role of this compound as a crucial intermediate in the synthesis of novel bioactive molecules. A key focus is placed on the anticancer potential of its derivatives, with a detailed examination of their interaction with critical cellular signaling pathways.

Chemical Identity and Molecular Structure

This compound is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, with a carbaldehyde substituent at the 4-position.

CAS Number: 27643-15-8[1]

Molecular Formula: C₃H₂N₂OS[1]

Molecular Weight: 114.13 g/mol [1]

Canonical SMILES: O=Cc1cnns1

InChI Key: JNEBZFFTOLBIKJ-UHFFFAOYSA-N[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Physical State | White to light yellow crystalline solid | [2] |

| Melting Point | ~85 °C | [2] |

| Boiling Point | ~221 °C | [2] |

| ¹H NMR (DMSO-d₆) | Aldehyde H: ~9-10 ppm (s) C5-H: ~8.7-9.7 ppm (s) | [1] |

| ¹³C NMR | Carbonyl C: Downfield region | [1] |

| IR Spectroscopy (cm⁻¹) | Aldehyde C=O stretch: ~1700 (Strong, Sharp) Thiadiazole Ring C-S stretch: ~600-700 (Medium to Weak) | [1] |

| Mass Spectrometry | Molecular Ion [M]⁺: m/z 114. A characteristic fragmentation is the loss of N₂. | [1] |

Synthesis and Reactivity

Synthetic Protocols

The synthesis of the 1,2,3-thiadiazole core is classically achieved through the Hurd-Mori synthesis , which involves the cyclization of hydrazone derivatives with thionyl chloride.[1] More recent methods include the reaction of N-tosylhydrazones with elemental sulfur.[3]

The introduction of the carbaldehyde group at the 4-position can be accomplished via the Vilsmeier-Haack reaction .[1]

Experimental Protocol: Vilsmeier-Haack formylation of 1,2,3-Thiadiazole

-

Reagents: 1,2,3-Thiadiazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), ice, saturated sodium bicarbonate solution, dichloromethane.

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

-

Slowly add an equimolar amount of POCl₃ to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

-

To this mixture, add 1,2,3-thiadiazole dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Chemical Reactivity

The chemical reactivity of this compound is dominated by its aldehyde functional group, making it a versatile synthetic intermediate.[1][2]

Caption: Key reactions of this compound.

-

Oxidation: The aldehyde can be oxidized to the corresponding 1,2,3-thiadiazole-4-carboxylic acid.[1]

-

Reduction: Reduction of the aldehyde group yields (1,2,3-thiadiazol-4-yl)methanol.[1]

-

Condensation Reactions: It readily undergoes condensation with various amines to form Schiff bases or imines, which are important precursors for more complex heterocyclic systems.[2]

Applications in Drug Discovery and Development

The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] this compound serves as a key building block for the synthesis of these pharmacologically active molecules.

Anticancer Activity

Derivatives of 1,2,3-thiadiazole have shown significant potential as anticancer agents.[4] These compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[5]

Signaling Pathways:

Several signaling pathways are implicated in the anticancer effects of thiadiazole derivatives. Two of the most notable are the PI3K/Akt and STAT3 pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

-

Akt Pathway Inhibition: Certain thiadiazole-based compounds have been shown to inhibit the activity of the Akt enzyme.[5] The Akt signaling pathway is a key regulator of cell survival and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest in cancer cells.[5]

Caption: Inhibition of the Akt signaling pathway by thiadiazole derivatives.

-

STAT3 Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is another important target for anticancer drugs. Some thiadiazole derivatives have been identified as inhibitors of STAT3. Inhibition of STAT3 signaling can suppress tumor growth and proliferation.

Caption: Inhibition of the STAT3 signaling pathway by thiadiazole derivatives.

Other Biological Activities

Beyond anticancer effects, derivatives of 1,2,3-thiadiazole are being investigated for a variety of other therapeutic applications, including:

-

Antimicrobial and Antifungal Agents [1]

-

Antiviral Agents [1]

-

Agrochemicals (Herbicides and Insecticides) [1]

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its reactive aldehyde group allows for straightforward chemical modification, providing access to a wide array of derivatives. The established biological activities of the 1,2,3-thiadiazole scaffold, particularly in the realm of oncology, underscore the importance of this compound as a key starting material for the synthesis of next-generation therapeutic agents. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will continue to be a promising area of investigation for medicinal chemists and pharmacologists.

References

- 1. This compound | 27643-15-8 | Benchchem [benchchem.com]

- 2. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

The Aromaticity and Stability of the 1,2,3-Thiadiazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic structure, characterized by the presence of one sulfur and two adjacent nitrogen atoms, imparts a delicate balance of aromaticity and reactivity. This technical guide provides a comprehensive examination of the aromaticity and stability of the 1,2,3-thiadiazole core, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its fundamental reaction pathways. Understanding these core properties is paramount for the rational design and development of novel 1,2,3-thiadiazole-based compounds with tailored stability and reactivity profiles.

Introduction

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The inherent aromaticity and stability of the thiadiazole ring are critical determinants of its chemical behavior and, consequently, its utility as a pharmacophore. This guide delves into the theoretical and experimental aspects of the aromatic character and the thermal and photochemical stability of the 1,2,3-thiadiazole scaffold.

Aromaticity of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is considered an aromatic system.[2] It is a π-excessive, five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms.[2] The aromaticity arises from the cyclic delocalization of six π-electrons, fulfilling Hückel's rule. The π electron density is highest at the sulfur atom, followed by the nitrogen atoms, while the carbon atoms (C4 and C5) are electron-deficient.[2] This electronic distribution makes electrophilic substitution difficult at the carbon positions, with C5 being the preferred site for nucleophilic attack.[2]

Spectroscopic and Computational Evidence

The aromaticity of the 1,2,3-thiadiazole ring is supported by various experimental and computational data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy provide insights into the electronic environment of the ring. Computational methods, particularly the calculation of Nucleus-Independent Chemical Shift (NICS), offer a quantitative measure of aromaticity.

Table 1: Spectroscopic Data for Representative 1,2,3-Thiadiazole Derivatives

| Compound | Solvent | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) | UV-Vis λmax (nm) |

| 4-Phenyl-1,2,3-thiadiazole | Not Specified | 8.58 (s, 1H, H-5), 7.95 (d, 2H, ortho-protons), 7.45 (m, 3H, meta/para-protons) | Not Specified | 296 |

| 4,5-dicarbomethoxy-1,2,3-thiadiazole | Acetonitrile | Not Specified | Not Specified | 266 |

| 4-Aryl-1,2,3-thiadiazoles | DMSO-d₆ | 7.25-8.27 (m, Aromatic protons) | 159.56–169.01 (C-4 and C-5) | Not Specified |

Note: The specific chemical shifts and absorption maxima can vary depending on the substituents and the solvent used.

Bond Lengths

Stability of the 1,2,3-Thiadiazole Ring

The stability of the 1,2,3-thiadiazole ring is a critical factor in its synthesis, storage, and biological application. It exhibits moderate thermal stability but can be susceptible to photochemical decomposition.

Thermal Stability

The parent 1,2,3-thiadiazole is a thermally stable yellow liquid with a boiling point of 157 °C.[2] However, a characteristic reaction of the 1,2,3-thiadiazole ring is its thermal decomposition, which typically proceeds via the extrusion of molecular nitrogen (N₂).[4] This decomposition often leads to the formation of reactive intermediates such as thiirenes and thioketenes. The thermal stability can be influenced by substituents on the ring, with electron-withdrawing groups on an attached aryl ring reported to increase thermal stability.[5]

Table 2: Thermal Decomposition Data for 1,2,3-Thiadiazole Derivatives

| Compound | Method | Onset Decomposition Temperature (°C) |

| 4-(2-Naphthyl)-1,2,3-thiadiazole (Predicted) | TGA | 200 - 280 |

| 5-amino-1,2,3,4-thiatriazole (related compound) | Mel-Temp | 110 |

Note: The decomposition temperature is highly dependent on the specific derivative and the experimental conditions.

Photochemical Stability

1,2,3-Thiadiazoles are known to be photochemically labile.[6] Upon irradiation with UV light, they can undergo ring-opening and extrusion of nitrogen gas, similar to the thermal decomposition pathway, to form reactive intermediates.[7] The photolysis of 1,2,3-thiadiazole can lead to the formation of thiirene intermediates.[8]

Experimental Protocols

Synthesis of 1,2,3-Thiadiazoles: The Hurd-Mori Reaction

A common and versatile method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone hydrazones with thionyl chloride.[9]

General Protocol:

-

Hydrazone Formation: An α-methylene ketone is reacted with a suitable hydrazine derivative (e.g., tosylhydrazine or semicarbazide) in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone. The reaction is often carried out under reflux.

-

Cyclization: The isolated and dried hydrazone is then suspended in an inert solvent (e.g., dichloromethane or dioxane) and cooled in an ice bath.

-

Thionyl chloride is added dropwise to the stirred suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is carefully quenched by pouring it into ice-cold water or a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Characterization Techniques

Objective: To determine the carbon-hydrogen framework of the 1,2,3-thiadiazole derivative.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze chemical shifts, coupling constants, and signal integrations to elucidate the structure.

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Record a background spectrum and then the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and bond vibrations.

Objective: To study the electronic transitions of the 1,2,3-thiadiazole derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) to achieve an absorbance between 0.1 and 1.0.

-

Acquisition: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance spectrum, typically from 200 to 400 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion [M-28]⁺.[10]

Computational Assessment of Aromaticity: NICS Calculation

Objective: To quantify the aromaticity of the 1,2,3-thiadiazole ring.

Methodology (using Gaussian software):

-

Geometry Optimization: Optimize the molecular geometry of the 1,2,3-thiadiazole derivative using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311+G(d,p) basis set).

-

NICS Point Definition: In the optimized geometry, place a ghost atom (Bq) at the geometric center of the thiadiazole ring for NICS(0) calculations, or 1 Å above the ring center for NICS(1) calculations.

-

NMR Calculation: Perform an NMR calculation (e.g., using the GIAO method) to compute the magnetic shielding tensor at the position of the ghost atom.

-

Data Analysis: The NICS value is the negative of the calculated isotropic magnetic shielding value. A negative NICS value is indicative of aromatic character.

Visualizations

Hurd-Mori Synthesis Workflow

Caption: Workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Thermal and Photochemical Decomposition Pathway

Caption: Generalized decomposition pathway of the 1,2,3-thiadiazole ring.

Experimental Analysis Workflow

Caption: Workflow for the experimental characterization of 1,2,3-thiadiazole derivatives.

Conclusion

The 1,2,3-thiadiazole ring possesses a distinct aromatic character that underpins its chemical properties and biological activity. This guide has provided a detailed overview of its aromaticity and stability, supported by quantitative data and established experimental protocols. While the ring is generally stable, its propensity for thermal and photochemical decomposition via nitrogen extrusion is a key reactivity feature that must be considered in the design and application of 1,2,3-thiadiazole-containing molecules. For researchers in drug discovery and materials science, a thorough understanding of these fundamental characteristics is essential for harnessing the full potential of this versatile heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. poranne-group.github.io [poranne-group.github.io]

- 4. mdpi.com [mdpi.com]

- 5. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 10. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings | Semantic Scholar [semanticscholar.org]

The Pharmacological Potential of 1,2,3-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents and agrochemicals.[1][2] The mesoionic character of the 1,2,3-thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their interaction with biological targets.[3][4] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 1,2,3-thiadiazole derivatives, with a focus on their anticancer, antifungal, antiviral, insecticidal, and herbicidal properties.

Synthesis of 1,2,3-Thiadiazole Derivatives

A common and versatile method for the synthesis of 1,2,3-thiadiazole derivatives is the Hurd-Mori reaction. This reaction involves the cyclization of hydrazones with thionyl chloride.[5]

Experimental Protocol: General Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

This protocol describes a general procedure for the synthesis of 1,2,3-thiadiazole derivatives from the corresponding thiosemicarbazones.[5]

-

Thiosemicarbazone Formation:

-

Dissolve the starting ketone (1 equivalent) in a suitable solvent such as ethanol.

-

Add thiosemicarbazide (1 equivalent) to the solution.

-

A catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the reaction.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone product often precipitates and can be collected by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum.

-

-

Cyclization to 1,2,3-Thiadiazole:

-

Suspend the dried thiosemicarbazone in an excess of thionyl chloride at 0 °C in a flask equipped with a reflux condenser and a gas trap to handle the evolved HCl and SO₂.

-

Allow the reaction mixture to slowly warm to room temperature and then heat under reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.

-

Pour the residue onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The crude 1,2,3-thiadiazole derivative will precipitate and can be collected by filtration.

-

Purify the product by recrystallization from an appropriate solvent or by column chromatography.

-

Biological Activities of 1,2,3-Thiadiazole Derivatives

Anticancer Activity

A significant number of 1,2,3-thiadiazole derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[3][6]

| Compound Type | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference(s) |

| Combretastatin A-4 Analogs | HL-60, HCT-116, HMEC-1 | 13.4 - 86.6 nM | [3][6] |

| DHEA Derivatives | T47D (Breast Cancer) | 0.042 - 0.058 µM | [3] |

| Pyrazole Oxime Derivatives | Panc-1, Huh-7, HCT-116, SGC-7901 | Potent (specific values vary) | [3] |

| 5-Aryl-4-(dihydroxyphenyl) Derivatives | HCT-116 (Colon Cancer) | 3.2 - 4.6 µM | [3] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

-

Cell Seeding:

-

Culture human cancer cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the 1,2,3-thiadiazole derivatives in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

a) Inhibition of Tubulin Polymerization

Certain 1,2,3-thiadiazole derivatives, designed as analogs of combretastatin A-4, exert their anticancer effects by disrupting microtubule dynamics. They bind to tubulin, preventing its polymerization into microtubules. This leads to a cascade of events culminating in apoptosis.[3][10]

b) Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Some 1,2,3-thiadiazole derivatives have been identified as Hsp90 inhibitors. By inhibiting Hsp90, these compounds lead to the degradation of client proteins, thereby suppressing tumor growth.[3][11]

Antifungal Activity

1,2,3-thiadiazole derivatives have demonstrated significant activity against a range of pathogenic fungi.

| Compound Type | Fungal Species | Activity (EC₅₀ / % Inhibition) | Reference(s) |

| Triethyltin Carboxylate Analog | P. piricola, Gibberella zeae | EC₅₀ = 0.12 µg/mL, 0.16 µg/mL | [1] |

| Oxadiazole Derivatives | Puccinia triticina | 83-98% inhibition @ 500 µg/mL | [1] |

| 1,2,4-Triazole Derivatives | Corynespora cassiicola | 93.19% inhibition | [1] |

| N-acyl-N-arylalaninates | Alternaria brassicicola | 92% effective @ 200 µg/mL | [6][12] |

| Carboxamide Derivatives | Cercospora arachidicola | Good activity | [10][13] |

This assay is used to determine the direct antifungal effect of compounds on the growth of fungal mycelia.[3]

-

Preparation of Media and Compounds:

-

Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

-

Prepare stock solutions of the 1,2,3-thiadiazole derivatives in DMSO.

-

Add the appropriate volume of the stock solution to the molten PDA (cooled to about 45-50°C) to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing PDA with DMSO only should also be prepared.

-

-

Inoculation and Incubation:

-

From the edge of an actively growing culture of the target fungus, cut a mycelial plug (e.g., 5 mm in diameter) using a sterile cork borer.

-

Place the mycelial plug in the center of each PDA plate (both treated and control).

-

Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

-

dc = average diameter of the fungal colony in the control group

-

dt = average diameter of the fungal colony in the treatment group

-

-

The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) can be determined by testing a range of concentrations and performing probit analysis.

-

Antiviral Activity

Derivatives of 1,2,3-thiadiazole have shown promising antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).

| Compound Type | Virus | Activity | Reference(s) |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 | EC₅₀ = 0.0364 µM | [1] |

| Piperidine-based Derivatives | Hepatitis B Virus (HBV) | IC₅₀ = 3.59 µg/mL | [1] |

| Thiophene-containing Carbohydrazide | Tobacco Mosaic Virus (TMV) | 58.72% anti-TMV activity @ 50 µg/mL | [1] |

| 1,3,4-Oxadiazole Hybrids | Tobacco Mosaic Virus (TMV) | Inactivation rate up to 90.3% | [1] |

| Carboxamide Derivatives | Tobacco Mosaic Virus (TMV) | Curative activity of 60% @ 500 µg/mL | [1] |

This method is commonly used to evaluate the in vivo antiviral activity of compounds against TMV.[3]

-

Plant and Virus Preparation:

-

Cultivate host plants (e.g., Nicotiana tabacum L.) to the 5-6 leaf stage in a controlled environment.

-

Prepare a purified TMV solution at a concentration of approximately 6 µg/mL in a phosphate buffer.

-

-

Inoculation and Treatment (Curative Activity):

-

Lightly dust the leaves of the host plants with carborundum (silicon carbide) to create micro-wounds.

-

Inoculate the entire leaf surface by gently rubbing with a brush dipped in the TMV solution.

-

After inoculation, rinse the leaves with water.

-

Smear one half of the leaf with the test compound solution (e.g., at 500 µg/mL) and the other half with a solvent control.

-

Keep the plants in a greenhouse and monitor for the development of local lesions.

-

-

Treatment and Inoculation (Protective Activity):

-

Smear one half of the leaf with the test compound solution and the other half with the solvent control.

-

After 12-24 hours, inoculate the entire leaf with TMV as described above.

-

Keep the plants in a greenhouse and observe for local lesion formation.

-

-

Inactivation Assay:

-

Mix the TMV solution with an equal volume of the test compound solution and incubate for 30 minutes.

-

Inoculate one half of a leaf with this mixture and the other half with a mixture of TMV and the solvent control.

-

Monitor the plants for local lesion development.

-

-

Data Collection and Analysis:

-

Count the number of local lesions on each half of the leaves 3-4 days after inoculation.

-

Calculate the percentage of inhibition for each treatment using the formula: Inhibition (%) = [(C - T) / C] x 100 Where:

-

C = average number of lesions on the control half

-

T = average number of lesions on the treated half

-

-

Insecticidal Activity

Several 1,2,3-thiadiazole derivatives have been reported to possess insecticidal properties against various pests.

| Compound Type | Insect Species | Activity (% Mortality / LC₅₀) | Reference(s) |

| N-tert-butyl-N,N′-diacylhydrazines | Plutella xylostella | 79% mortality @ 200 µg/mL | [1] |

| (E)-β-farnesene based Carboxamides | Myzus persicae | LC₅₀ = 33.4 µg/mL | |

| Pyrazole Oxime Derivatives | Aphis craccivora | 90% mortality @ 100 µg/mL | [1] |

| 1,2,4-Triazole Hybrids | Aphis laburni | ≥ 95% mortality @ 100 µg/mL |

This protocol is used to assess the contact toxicity of compounds against aphids.[3]

-

Preparation of Test Solutions and Plant Material:

-

Prepare stock solutions of the 1,2,3-thiadiazole derivatives in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.

-

Excise fresh leaves from the host plant (e.g., fava bean or cabbage).

-

-

Treatment:

-

Dip each leaf into the test solution for 10-30 seconds, ensuring complete coverage.

-

Allow the leaves to air dry in a fume hood.

-

Prepare a control group by dipping leaves in the solvent-surfactant solution without the test compound.

-

-

Infestation and Incubation:

-

Place the treated leaves in a Petri dish lined with moist filter paper to maintain humidity.

-

Introduce a known number of adult aphids (e.g., 20-30) onto each treated leaf.

-

Seal the Petri dishes with a ventilated lid and incubate under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

-

Data Collection and Analysis:

-

Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

-

Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

-

The LC₅₀ (median lethal concentration) can be determined by testing a range of concentrations and performing probit analysis.

-

Herbicidal Activity

Certain 1,2,3-thiadiazole derivatives have shown potential as herbicidal agents.

| Compound Type | Plant Species | Activity (% Inhibition) | Reference(s) |

| 1,3,4-Oxadiazole Hybrids | Brassica campestris, Echinochloa crusgalli | Significant effects | |

| 2-Cyanoacrylate Derivatives | Rape, Amaranth pigweed | 100% inhibition @ 1.5 kg/ha | [11] |

This protocol evaluates the herbicidal effect of compounds on young plants.[1]

-

Plant Preparation:

-

Sow seeds of target weed species (e.g., rape, amaranth) in pots containing a suitable potting mix.

-

Grow the plants in a greenhouse under controlled conditions (e.g., 25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

-

-

Herbicide Application:

-

Prepare solutions of the 1,2,3-thiadiazole derivatives at various concentrations in a suitable solvent containing a surfactant.

-

Apply the solutions as a foliar spray to the plants using a calibrated sprayer to ensure uniform coverage.

-

Include a control group of plants sprayed only with the solvent and surfactant.

-

-

Observation and Data Collection:

-

Return the treated plants to the greenhouse.

-

Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

-

Rate the herbicidal effect on a scale of 0% (no effect) to 100% (complete kill).

-

-

Data Analysis:

-

Calculate the average percentage of inhibition for each treatment.

-

The GR₅₀ (the concentration that causes a 50% reduction in growth) can be determined by testing a range of concentrations and analyzing the dose-response relationship.

-

Conclusion